6-Ethoxypyridine-3-sulfonamide
Overview
Description
6-Ethoxypyridine-3-sulfonamide is a useful research compound. Its molecular formula is C7H10N2O3S and its molecular weight is 202.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which 6-ethoxypyridine-3-sulfonamide belongs, are known to target bacterial metabolic pathways . They act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), which is vital in the synthesis of folate . Folate is required for cells to make nucleic acids, such as DNA or RNA .
Mode of Action
This compound, like other sulfonamides, inhibits bacteria through its competitive inhibition of bacterial DNA synthesis . It acts as a structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By inhibiting DHPS, it prevents the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Biochemical Pathways
The inhibition of DHPS by this compound affects the folate synthesis pathway in bacteria . This disruption in the folate synthesis pathway leads to a decrease in the production of nucleic acids, such as DNA or RNA, which are essential for bacterial growth and replication . The downstream effect is the inhibition of bacterial growth and proliferation .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and proliferation . By inhibiting the synthesis of folic acid, an essential component for the production of nucleic acids, the compound prevents the bacteria from replicating their DNA and growing .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsAdditionally, the compound’s stability could be affected by storage conditions, such as light, heat, and humidity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-Ethoxypyridine-3-sulfonamide are not fully elucidated. As a sulfonamide, it may interact with various enzymes, proteins, and other biomolecules. Sulfonamides are known to exhibit anti-carbonic anhydrase and anti-dihydropteroate synthetase activities, playing a role in treating a diverse range of disease states
Molecular Mechanism
Sulfonamides are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. Sulfonamides are known to interact with various enzymes and cofactors
Properties
IUPAC Name |
6-ethoxypyridine-3-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-2-12-7-4-3-6(5-9-7)13(8,10)11/h3-5H,2H2,1H3,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCZNRYQZPZYRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.